OT antagonist 1

Beschreibung

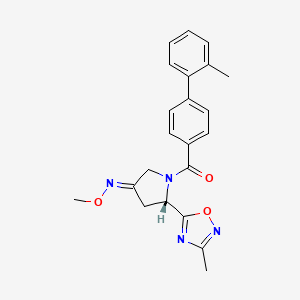

OT antagonist 1 (OTA1) is a selective oxytocin receptor (OTR) antagonist with high binding affinity and specificity. It exhibits a Ki value of 0.13 nM ± 64% CV for OTR, demonstrating nanomolar potency, while showing significantly weaker binding to vasopressin receptors (V1aR: Ki = 34.3 nM ± 63% CV; V1bR: Ki = 374 nM ± 62% CV), resulting in >260-fold selectivity for OTR over V1aR and >2,800-fold selectivity over V1bR . This pharmacological profile makes OTA1 a critical tool for studying OTR-mediated physiological and behavioral processes, such as social bonding, stress responses, and parturition.

In vivo studies in primates (e.g., black-penciled marmosets) demonstrate that OTA1 administration reduces social preference and selective sociosexual behaviors, supporting its role in modulating pair-bond formation . OTA1’s functional selectivity is further validated through Gq-coupled inositol phosphate (IP1) production assays, where it antagonizes oxytocin-induced signaling without cross-reactivity with vasopressin receptor pathways .

Eigenschaften

Molekularformel |

C22H22N4O3 |

|---|---|

Molekulargewicht |

390.4 g/mol |

IUPAC-Name |

[(2S,4E)-4-methoxyimino-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-[4-(2-methylphenyl)phenyl]methanone |

InChI |

InChI=1S/C22H22N4O3/c1-14-6-4-5-7-19(14)16-8-10-17(11-9-16)22(27)26-13-18(25-28-3)12-20(26)21-23-15(2)24-29-21/h4-11,20H,12-13H2,1-3H3/b25-18+/t20-/m0/s1 |

InChI-Schlüssel |

PFGOHCJFGDEHAX-HBTCSRNFSA-N |

Isomerische SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3C/C(=N/OC)/C[C@H]3C4=NC(=NO4)C |

Kanonische SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3C4=NC(=NO4)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: OT antagonist 1 is synthesized through a series of chemical reactions involving the formation of specific bonds and functional groups. The synthesis typically involves the following steps:

Formation of the core structure: The core structure of this compound is synthesized by reacting appropriate starting materials under controlled conditions. This may involve the use of catalysts, solvents, and specific temperatures to achieve the desired product.

Functional group modifications: The core structure is then modified by introducing various functional groups to enhance its selectivity and potency. This may involve reactions such as alkylation, acylation, and reduction.

Purification: The final product is purified using techniques such as chromatography to remove any impurities and obtain a high-purity compound

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This requires optimization of reaction conditions, selection of appropriate equipment, and ensuring compliance with safety and environmental regulations. The production process may also involve additional steps such as crystallization and drying to obtain the final product in a suitable form for use .

Analyse Chemischer Reaktionen

Types of Reactions: OT antagonist 1 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different properties.

Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, altering the compound’s properties

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Wissenschaftliche Forschungsanwendungen

OT antagonist 1 has a wide range of scientific research applications, including:

Wirkmechanismus

OT antagonist 1 exerts its effects by selectively binding to the oxytocin receptor, thereby inhibiting the action of oxytocin. The oxytocin receptor is a G-protein-coupled receptor that, when activated by oxytocin, triggers a cascade of intracellular signaling pathways. By blocking this receptor, this compound prevents the downstream effects of oxytocin, such as uterine contractions and milk ejection .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Binding Affinity and Selectivity

The table below compares OTA1 with other OTR antagonists and related compounds:

Functional and Behavioral Efficacy

- OTA1 : Blocks oxytocin-induced IP1 production (EC50 = 4.45 nM for OT at OTR) and reduces pair-bonding behaviors in marmosets at doses ≤1 mg/kg .

- Atosiban : Clinically used to inhibit uterine contractions but lacks CNS penetration, limiting its utility in behavioral studies .

- SR49059 : Despite high V1aR affinity (Ki = 0.7 nM), its OTR cross-reactivity confounds studies targeting vasopressin pathways .

Pharmacokinetic and Clinical Relevance

- OTA1 : Optimal for central OTR blockade due to brain penetration, as evidenced by primate behavioral studies .

- Atosiban : Short plasma half-life (~12 min) restricts applications to acute settings (e.g., obstetrics) .

- Non-peptidic Antagonists (e.g., SR49059): Longer half-lives but poor selectivity limit utility in OTR-specific research .

Key Research Findings

Selectivity Validation : OTA1’s >2,800-fold selectivity for OTR over V1bR distinguishes it from dual OTR/V1aR antagonists like atosiban, making it ideal for isolating OTR-mediated effects .

Behavioral Modulation : In marmosets, OTA1 administration disrupts social preference without altering motor function, highlighting its CNS efficacy .

Functional Antagonism : OTA1 completely inhibits OT-induced calcium mobilization (IC50 < 1 nM) in OTR-transfected cells, surpassing older antagonists like OTA2/3 .

Q & A

Q. How can researchers mitigate confounding effects of stress hormones (e.g., cortisol) in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.